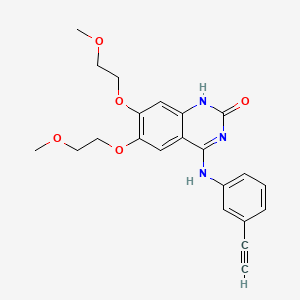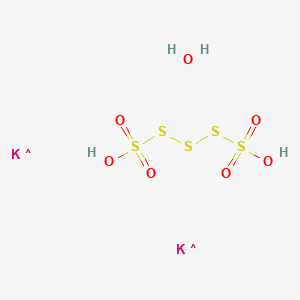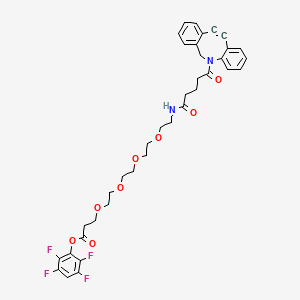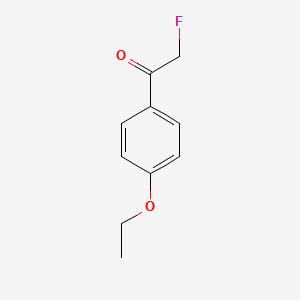
1-(4-Ethoxyphenyl)-2-fluoroethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Ethoxyphenyl)-2-fluoroethan-1-one is an organic compound characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a fluoroethanone moiety
Méthodes De Préparation
The synthesis of 1-(4-Ethoxyphenyl)-2-fluoroethan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4-ethoxybenzene with fluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Another approach involves the nucleophilic substitution of 4-ethoxyphenyl magnesium bromide with fluoroacetyl chloride, followed by hydrolysis to yield the desired product. This method requires careful control of reaction conditions to ensure high yield and purity of the final compound.
Industrial production of this compound may involve continuous flow processes to optimize reaction efficiency and scalability. These methods often employ automated systems to precisely control reaction parameters and minimize the formation of by-products.
Analyse Des Réactions Chimiques
1-(4-Ethoxyphenyl)-2-fluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the fluoroethanone moiety can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohol derivatives.
Substitution: The fluoro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions, resulting in the formation of amine or thiol derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon or copper(I) iodide. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1-(4-Ethoxyphenyl)-2-fluoroethan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(4-Ethoxyphenyl)-2-fluoroethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cell surface receptors, leading to changes in cellular signaling pathways and physiological responses.
Comparaison Avec Des Composés Similaires
1-(4-Ethoxyphenyl)-2-fluoroethan-1-one can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)-2-fluoroethan-1-one: Similar structure but with a methoxy group instead of an ethoxy group, which may result in different chemical reactivity and biological activity.
1-(4-Ethoxyphenyl)-2-chloroethan-1-one:
1-(4-Ethoxyphenyl)-2-bromoethan-1-one: The presence of a bromo group can influence the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
371754-92-6 |
|---|---|
Formule moléculaire |
C10H11FO2 |
Poids moléculaire |
182.19 g/mol |
Nom IUPAC |
1-(4-ethoxyphenyl)-2-fluoroethanone |
InChI |
InChI=1S/C10H11FO2/c1-2-13-9-5-3-8(4-6-9)10(12)7-11/h3-6H,2,7H2,1H3 |
Clé InChI |
MKIFDFOEJUJQGG-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)C(=O)CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


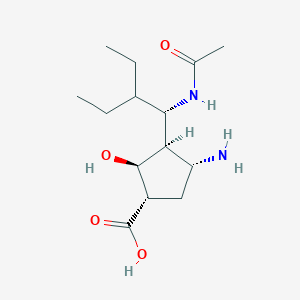

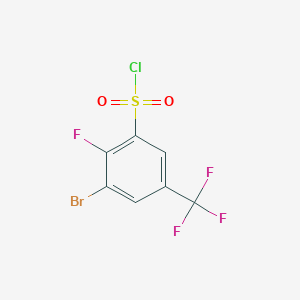
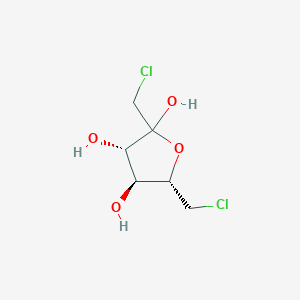
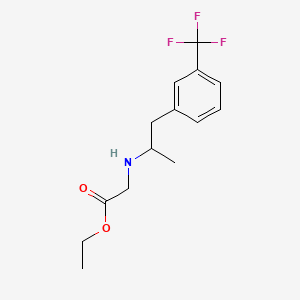
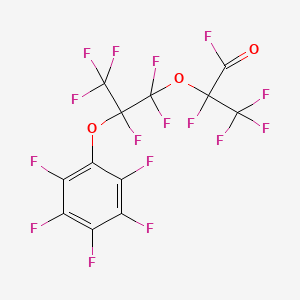
![2-[bromo(difluoro)methyl]-4-methoxy-1H-benzimidazole](/img/structure/B15290292.png)
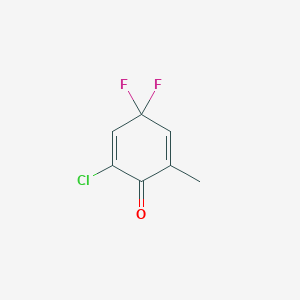

![6-Chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic Acid, 1,1-Dioxide](/img/structure/B15290307.png)
